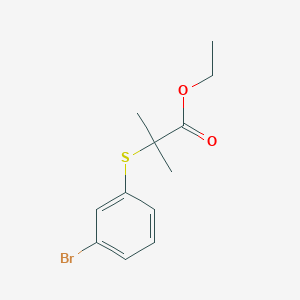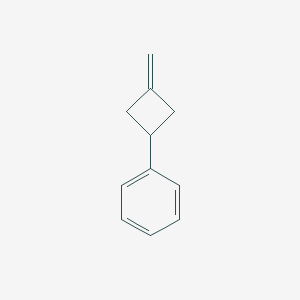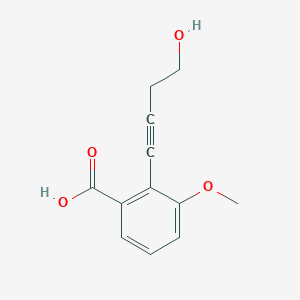
2-(4-Hydroxybut-1-ynyl)-3-methoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Hydroxybut-1-ynyl)-3-methoxybenzoic acid is an organic compound with a complex structure that includes both alkyne and hydroxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxybut-1-ynyl)-3-methoxybenzoic acid typically involves multiple steps. One common method starts with the preparation of the intermediate 4-(4-Hydroxybut-1-yn-1-yl)benzoic acid methyl ester. This intermediate can be synthesized through a reaction involving the corresponding benzoic acid derivative and a suitable alkyne precursor under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Hydroxybut-1-ynyl)-3-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne group can be reduced to alkenes or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the alkyne group may produce alkanes .
Wissenschaftliche Forschungsanwendungen
2-(4-Hydroxybut-1-ynyl)-3-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-Hydroxybut-1-ynyl)-3-methoxybenzoic acid involves its interaction with specific molecular targets. The hydroxy and alkyne groups can form covalent bonds with target proteins, leading to inhibition or modulation of their activity. This can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Hydroxybut-1-yn-1-yl)benzonitrile
- Methyl 4-(4-hydroxybut-1-yn-1-yl)benzoate
Uniqueness
Its structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry .
Eigenschaften
Molekularformel |
C12H12O4 |
|---|---|
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
2-(4-hydroxybut-1-ynyl)-3-methoxybenzoic acid |
InChI |
InChI=1S/C12H12O4/c1-16-11-7-4-6-10(12(14)15)9(11)5-2-3-8-13/h4,6-7,13H,3,8H2,1H3,(H,14,15) |
InChI-Schlüssel |
DQROXPVVYFNOPK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1C#CCCO)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

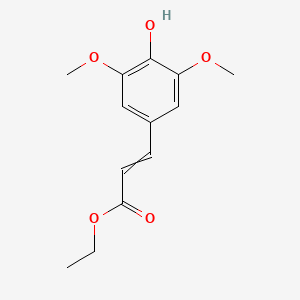
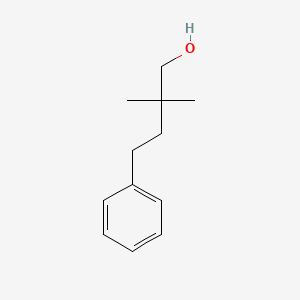
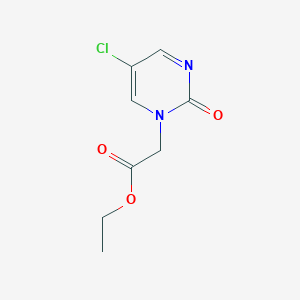
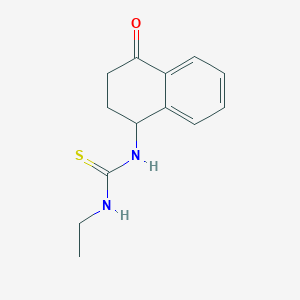
![(5R)-5-(Hydroxymethyl)-3-[4-(methylsulfanyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B8463505.png)
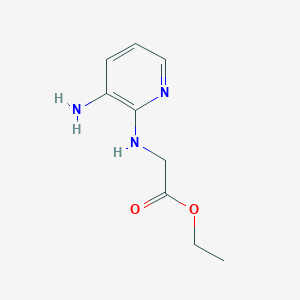
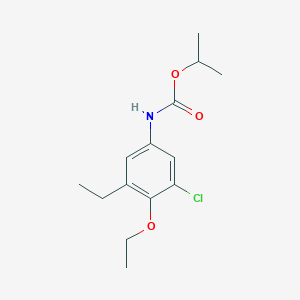

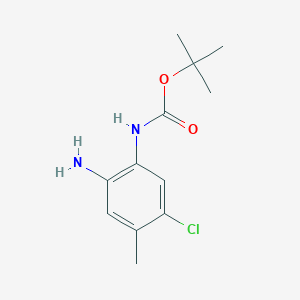
![1,1-Bis[(prop-2-en-1-yl)oxy]butane](/img/structure/B8463545.png)
![5-[2-(Benzyloxy)ethyl]-3-hydroxy-4-phenylfuran-2(5H)-one](/img/structure/B8463550.png)
